molecular formula C16H15F3N2O2 B1396266 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester CAS No. 1299607-60-5

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester

Cat. No. B1396266
M. Wt: 324.3 g/mol
InChI Key: YPGUXJUKKJBTFK-UHFFFAOYSA-N
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Description

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, also known as 4-(6-DMTFP-2-yl)-benzoic acid methyl ester, is a synthetic chemical compound that is used in various scientific research applications. It is a derivative of benzoic acid and has a molecular formula of C14H14F3N3O2. This compound has been studied for its potential to act as a drug, as well as its ability to act as a fluorescent probe.

Scientific Research Applications

Condensation Reaction in Synthesis

  • This compound is used in a new condensation reaction for synthesizing carboxylic esters from carboxylic acids and alcohols using 2-methyl-6-nitrobenzoic anhydride, showing high chemoselectivity and yield (Shiina, Ibuka, & Kubota, 2002).

Synthesis of Carboxylic Esters and Lactones

  • It facilitates the synthesis of various carboxylic esters and lactones at room temperature, showing high yields and chemoselectivities, particularly in the presence of basic catalysts like 4-(dimethylamino)pyridine (Shiina, Kubota, Oshiumi, & Hashizume, 2004).

Structural Investigation in Organometallic Chemistry

  • The compound is involved in the synthesis and structural investigation of triorganostannyl esters, which are important in understanding physicochemical properties related to ligand coordination and photophysical properties of metals (Tzimopoulos et al., 2010).

Organic Synthesis and Pharmaceutical Applications

  • Its derivatives play a role in the synthesis of pharmaceutical compounds like Nilotinib, a selective inhibitor of tyrosine kinase, showcasing its utility in drug development (Yu Yankun et al., 2011).

Organocatalysis in Aldehyde Methylenation

  • It is used in the organocatalytic methylenation of aldehydes, a process important for rapid synthesis and functionalities in organic chemistry (Benohoud, Erkkilä, & Pihko, 2011).

Nucleophilic Reactions with Halides

  • The compound is involved in nucleophilic reactions with vinyl and aromatic halides, contributing to the development of novel compounds and understanding their electrochemical properties (Koch, Feng, Hopkins, & Streitwieser, 1993).

Esterification and Synthesis of Lactones

  • It is also used in the esterification of carboxylic acids and alcohols, as well as in the synthesis of lactones, showcasing its versatility in organic synthesis (Shiina & Miyao, 2008).

Transdermal Permeation Enhancers

  • Derivatives of this compound are studied for their role as transdermal permeation enhancers, indicating its potential in improving drug delivery through the skin (Farsa, Doležal, & Hrabálek, 2010).

Material Science: Hyperbranched Polybenzimidazoles

  • In material science, the compound is used in synthesizing hyperbranched polybenzimidazoles, which have applications in solubility and thermal properties (Li, Liu, Yang, Huang, Lu, & Pu, 2006).

properties

IUPAC Name

methyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2/c1-21(2)14-9-12(16(17,18)19)8-13(20-14)10-4-6-11(7-5-10)15(22)23-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGUXJUKKJBTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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